Pyraflufen-ethyl

Catalog No.
S560624
CAS No.
129630-19-9
M.F
C15H13Cl2F3N2O4
M. Wt
413.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyraflufen-ethyl

CAS Number

129630-19-9

Product Name

Pyraflufen-ethyl

IUPAC Name

ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate

Molecular Formula

C15H13Cl2F3N2O4

Molecular Weight

413.2 g/mol

InChI

InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3

InChI Key

APTZNLHMIGJTEW-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl

solubility

In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C)
In water, 8.2X10-2 mg/L at 20 °C

Synonyms

Thunderbolt; ET 751; ET Herbicide/Defoliant; Ecopart; Ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate; HRB 1; [2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-Acetic Acid

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl

Pyraflufen-ethyl is a selective herbicide belonging to the class of peroxidizing herbicides. It is primarily used in agricultural settings to control broadleaf weeds in cereal crops like wheat, barley, and rye []. However, scientific research explores its potential applications in various fields beyond weed control, with a focus on understanding its:

Mode of Action:

  • Pyraflufen-ethyl disrupts vital plant processes by inhibiting an enzyme called protoporphyrinogen oxidase (PPO) []. This enzyme plays a crucial role in chlorophyll biosynthesis, and its inhibition leads to the accumulation of toxic protoporphyrins in plants, ultimately causing cell death []. Research is ongoing to understand the specific mechanisms by which pyraflufen-ethyl binds to and inhibits PPO, aiming to develop more targeted and efficient herbicides [].

Environmental Fate and Degradation:

  • Understanding the environmental fate and degradation of pyraflufen-ethyl is crucial for assessing its potential impact on the environment and human health. Research studies investigate the breakdown of pyraflufen-ethyl in soil and water, identifying its degradation products and their potential toxicity []. This information helps regulatory agencies establish safe application practices and determine potential environmental risks associated with its use.

Weed Resistance Management:

  • The emergence of herbicide-resistant weeds is a major concern in agriculture. Research explores the potential of pyraflufen-ethyl for resistance management, investigating its efficacy against resistant weed biotypes and its compatibility with other herbicides in integrated weed management strategies []. By understanding the resistance development mechanisms against pyraflufen-ethyl, researchers aim to develop strategies to prolong its effectiveness and maintain its role in weed control.

Alternative Applications:

  • Beyond its primary use as a herbicide, research investigates the potential applications of pyraflufen-ethyl in other areas. Studies explore its efficacy in controlling non-agricultural weeds, such as those found in urban landscapes or forestry []. Additionally, research investigates its potential use as a fungicide or insecticide, exploring its activity against various plant pathogens and insect pests []. These studies aim to broaden the application scope of pyraflufen-ethyl and contribute to the development of more versatile and effective pest control solutions.

Pyraflufen-ethyl is a selective herbicide belonging to the phenylpyrazole chemical family. Its chemical name is Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate, with a molecular formula of C15H13Cl2F3N2O4C_{15}H_{13}Cl_2F_3N_2O_4 and a molecular weight of 413.18 g/mol. It appears as a white to cream-colored powder and has a melting point of approximately 126.4 to 127.2 degrees Celsius . Pyraflufen-ethyl functions primarily as a contact herbicide, effectively controlling various broadleaf weeds in crops such as wheat, barley, and soybeans by inhibiting protoporphyrinogen oxidase, which leads to cell membrane destruction .

  • Pyraflufen-ethyl acts as a contact herbicide by inhibiting protoporphyrinogen IX oxidase (PPO) enzyme in plants. PPO is a critical enzyme in chlorophyll biosynthesis. By inhibiting PPO, pyraflufen-ethyl disrupts chlorophyll production, leading to the accumulation of toxic porphyrins, which damage cell membranes and ultimately cause plant death [].
  • Toxicity: Pyraflufen-ethyl is considered moderately toxic with an oral LD50 (rat) of 1240 mg/kg []. It is also irritating to skin and eyes [].
  • Flammability: Not readily flammable [].
  • Reactivity: Can react with strong oxidizing agents [].

The primary mode of action for pyraflufen-ethyl involves the inhibition of protoporphyrinogen oxidase, resulting in the accumulation of protoporphyrinogen IX. This compound, when exposed to light and oxygen, generates reactive oxygen species that damage cellular structures, leading to necrosis and plant death . The

Pyraflufen-ethyl exhibits rapid action against a variety of annual broadleaf weeds. It is particularly effective against species such as lamb's-quarters, redroot pigweed, and dandelion . The herbicide causes visible symptoms within days of application, including yellowing and browning of foliage, followed by plant death. Its low acute toxicity profile in laboratory animals makes it suitable for agricultural use, although it can cause irritation to the eyes and skin .

The synthesis of pyraflufen-ethyl involves several steps:

  • Starting Material: A precursor compound is cyclized to form an intermediate.
  • Chlorination: The intermediate undergoes chlorination using phosphorus pentachloride or phosphorus oxychloride.
  • Formation of Hydrochloride Intermediate: The chlorinated product reacts with thiourea.
  • Final Steps: Subsequent reactions involve formaldehyde and difluoromethoxy reactions, followed by oxidation with hydrogen peroxide to yield the final product .

These steps highlight the complexity of synthesizing pyraflufen-ethyl, requiring careful control of reaction conditions.

Pyraflufen-ethyl is primarily used as an herbicide in various agricultural settings. Its applications include:

  • Cereal Crops: Effective for controlling weeds in wheat, barley, and oats.
  • Legume Crops: Utilized in crops like field peas and clover.
  • Potato Desiccation: Employed to facilitate easier harvesting by promoting uniform tuber maturity .

Additionally, it serves as a mixing partner with other herbicides to enhance efficacy.

Several compounds share similarities with pyraflufen-ethyl in terms of structure and function. Here are some notable examples:

Compound NameChemical FamilyMode of ActionUnique Features
FlumioxazinDiphenyl etherProtoporphyrinogen oxidase inhibitorBroad-spectrum control; effective on many weeds
Carfentrazone-ethylTriazolinoneProtoporphyrinogen oxidase inhibitorFast action; used in various crops
SaflufenacilPyrimidinedioneProtoporphyrinogen oxidase inhibitorSelective for certain broadleaf weeds

Pyraflufen-ethyl stands out due to its rapid action and effectiveness against a wide range of broadleaf weeds while being less harmful to crops like cereals compared to some other herbicides .

Physical Description

Cream-colored or pale brown solid; [HSDB]

Color/Form

Fine, cream-colored powder
Pale brown, crystalline

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Exact Mass

412.0204468 g/mol

Monoisotopic Mass

412.0204468 g/mol

Heavy Atom Count

26

Density

1.565 at 24 °C

LogP

3.49 (LogP)
log Kow = 3.49

Melting Point

126-127 °C

UNII

XOC9Q2DLMI

GHS Hazard Statements

Aggregated GHS information provided by 281 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

129630-19-9

Absorption Distribution and Excretion

Pyraflufen-ethyl was readily absorbed and excreted within 96 hours following a single or repeated oral dose of 5 mg/kg (plasma t1/2 of 3 to3.5 hours). However, at a dose of 500 mg/kg, absorption was saturated as indicated by Cmax values which did not reflect the 100- fold dose differential (2.7 to 2.8 Fg eq/g for the low-dose group and 100 to 107 Fg eq-hr/g for the high-dose group). Following single or multiple oral low doses (5 mg/kg) of pyraflufen ethyl, urinary excretion accounted for 27 to 33% of the administered radioactivity suggesting that a multiple exposure regimen did not affect the absorption/excretion processes. Urinary excretion was reduced to only 5 to 7% following a single 500 mg/kg dose. Excretion via the feces accounted for the remainder of the administered radioactivity in all treatment groups. Analysis of biliary excretion following a single 5 mg/kg dose showed that 36% of the administered dose appeared in the bile. Based upon the excretion data, total bioavailability of a low dose was approximately 56%. Biliary excretion data were not available for a high-dose group which prevented a definitive assessment of bioavailability. Excretory patterns did not exhibit gender-related variability. However, plasma and blood clearance was more rapid in females than in males as shown by plasma/blood radioactivity time-course and the greater AUC values for males (32.3 vs 18.4 Fg eq-hr/g for the low-dose group and 2,738 vs 1,401 Fg eq-hr/g for the high-dose group). Radioactivity concentrations indicated tissue concentrations at or near detection limits (generally <0.01 Fg eq/g and never exceeding 0.02 Fg eq/g) at 96 hours postdose for any tissues. Therefore, neither pyraflufen-ethyl nor its metabolites appear to undergo significant sequestration. Tissue burden data following compound administration did not suggest a specific target beyond those tissues, namely liver and kidney, which are associated with absorption and elimination of orally administered xenobiotics.[EPA 40 CFR Part 180

Metabolism Metabolites

5 Sprague-Dawley rats per sex received a single oral gavage dose of [Phenyl- U-14C] ET-751 at 5 mg/kg. Immediately after dosing, each animal was transferred to a glass metabolism cage. Urine and feces were collected at 24 hour intervals through 96 hours. ... Metabolites in urine and feces were evaluated by high performance liquid chromatography (HPLC) and 2-D thin layer chromatography. ... Metabolites were identified in urine and feces ... As with [Pyrazole-5-14C] ET-751, the proposed metabolic pathways were ester hydrolysis and N-demethylation on the pyrazole ring 1 position and hydrolysis of the ether bond on 5 position of the phenyl ring to phenol and methylation to the methoxy moiety.
20 male Sprague-Dawley rats received non-labelled ET-751 Technical by oral gavage at 5 mg/kg/day for 14 days. On the 15th day, they received a single oral gavage dose of [Pyrazole-5- 14C] ET-751 at 5 mg/kg. ... Metabolites in urine, feces, plasma, and gastrointestinal contents were identified using high performance liquid chromatography (HPLC). At 96 hours, the total values were 26.66% and 64.44% for urine and feces respectively. ... At 96 hours, concentrations were at or below the limits of detection in all samples. Metabolites in urine, feces, and plasma were identified ... The proposed metabolic pathways were ester hydrolysis and N-demethylation on the pyrazole ring 1 position and hydrolysis of the ether bond on 5 position of the phenyl ring to phenol and methylation to the methoxy moiety.
6 male Sprague-Dawley rats with cannulated bile ducts received a single oral gavage dose of [Pyrazole-5-14C] ET-751 at 5 mg/kg. ... High performance liquid chromatography was used to identify metabolites. 17.90% (feces), 19.66% (urine) and 36.09% (bile) of dosed radioactivity were excreted during 48 hours post-dosing. 13.86% was found in the gastrointestinal contents and 2.86% in the gastrointestinal tract at 48 hours. Absorption from oral administration was estimated as 55.75% (urine and bile content combined). Metabolites in urine, feces, gastrointestinal tract, and gastrointestinal contents were identified ... Proposed metabolic pathways were ester hydrolysis and N-demethylation on the 1 position of the pyrazole ring and hydrolysis of the ether bond on the 5 position of the phenyl ring to the phenolic hydroxy moiety.
5 Sprague-Dawley rats per sex per group received a single dose of [Pyrazole-5-14C] ET-751 at 5 or 500 mg/kg followed by sacrifice 3, 6, 9, 24, 96, or 168 hours later. ... Metabolites were identified in urine, plasma, and feces ... Proposed metabolic pathways were ester hydrolysis and N-demethylation on the pyrazole ring 1 position and hydrolysis of the ether bond on the 5 position of the phenyl ring to phenol and methylation to the methoxy moiety.

Wikipedia

Pyraflufen-ethyl

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

The process comprises: (1) mixing fluorosulfonyl difluoroacetyl compound (e.g., fluorosulfonyl difluoroacetic acid) as /the/ fluorination agent with /a/ nitrogenous heterocyclic compound precursor at a molar ratio 1.5-2.5:1, adding /a/ polar compound as /the/ solvent and /a/ salt compound as /the/ catalyst at the same time, allowing to react at 20-80 °C for 2-4 hours; (2) filtering, evaporating to remove /the/ solvent, washing with acid or base solution to obtain /the/ raw product; and (3) purifying to obtain /the/ intermediate, and allowing to react with isocyanate or ester in the presence of /a/ polar compound as /the/ solvent. The molar ratio of /the/ salt compound to fluorinating agent is 20-30%. The nitrogenous heterocyclic compound may be 2-amino-4,6-dihydroxypyrimidine, 2-mercapto-4,6-bis(isopropylamino)-s-triazine, or N-methyl-4-chloro-5-hydroxypyrazol; the solvent may be dioxane, acetonitrile, or dimethylformamide; and the isocyanate or ester may be o-methoxycarbonylphenylsulfonyl isocyanate, or ethyl 2-chloro-4-fluorophenoxyethylacetate.

General Manufacturing Information

Conditions .. for this proposed use ... The following data are being required by the Agency to complete the database requirements prior to approval of an unconditional registration of pyraflufen-ethyl on cotton: Product label contain a statement limiting use to commercial applicators only so that possible use by homeowners on residential turf would be minimized and/or include a restriction prohibiting use by homeowners for the turf and ornamental use sites. Proposed uses in farmyards, farm buildings, fence lines, dry ditches and ditch banks be removed from the label due to the potential for residues to contact food sources in these use sites. The label for pyraflufen ethyl should clearly state the allowable number of applications per season.[EPA 40 CFR Part 180

Analytic Laboratory Methods

Nichino America, Inc. has submitted a petition method validation (PMV) and an independent laboratory validation for a Gas Chromatography/Mass Spectometry (GC/MS) method proposed for the enforcement of tolerances for residues of pyraflufen ethyl and its acid metabolite, E-1((2-chloro-5-(4- chloro-5-difluoromethoxy-1-methyl-1Hpyrazol- 3-yl)-4-fluorophenoxyacetic acid).[EPA 40 CFR Part 180

Storage Conditions

Store in a cool place. Do not contaminate water, food or feed by storage or disposal. /ET Herbicide/Defoliant (a.i. 2.5%); ET 2%SC Herbicide/Defoliant/
Storage: store in original container and keep closed. Store in a cool, dry place. /ET-751 Technical (a.i. 97.9%)/

Dates

Last modified: 08-15-2023

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